

Application Notes and Protocols for AVX-13616 in In Vivo Mouse Models

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Compound of Interest

Compound Name: AVX 13616

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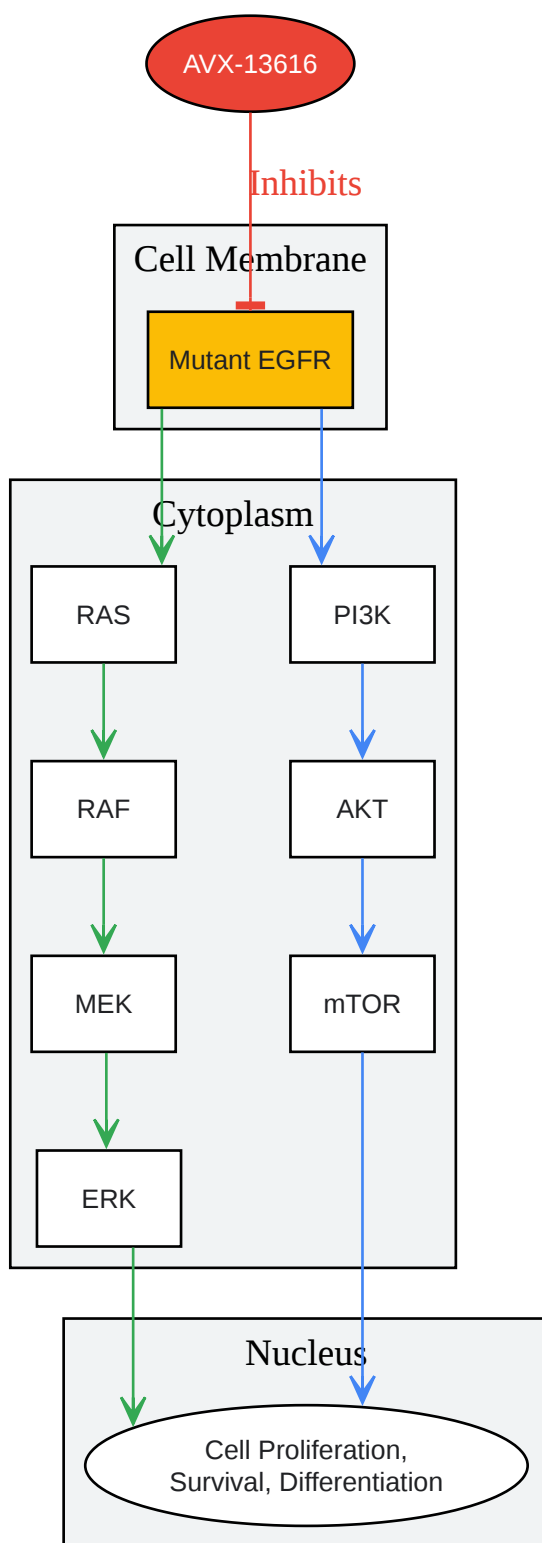
Introduction

AVX-13616 is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target epidermal growth factor receptor (EGFR) mutations that drive tumor growth in non-small cell lung cancer (NSCLC).^{[1][2][3]} These application notes provide a comprehensive overview of the in vivo application of AVX-13616 in mouse xenograft models, including its mechanism of action, efficacy data, and detailed experimental protocols. AVX-13616 works by irreversibly binding to mutant forms of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.^{[1][4]}

Mechanism of Action

AVX-13616 is a mono-anilino-pyrimidine compound that selectively and irreversibly inhibits EGFR kinases with activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, AVX-13616 effectively blocks its kinase activity. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for regulating cell growth, survival, and differentiation. A key feature of AVX-13616 is its high selectivity for mutant EGFR over wild-type EGFR, which minimizes off-target effects and improves its therapeutic window.

Signaling Pathway Inhibition by AVX-13616



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Caption: AVX-13616 inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK pathways.

In Vivo Efficacy Data

AVX-13616 has demonstrated significant anti-tumor activity in various preclinical mouse models of NSCLC. Daily oral administration of AVX-13616 leads to dose-dependent tumor regression in xenograft models harboring EGFR mutations.

Table 1: Tumor Growth Inhibition in NSCLC Xenograft Models

Cell Line	EGFR Mutation Status	Mouse Strain	AVX-13616 Dose (mg/kg, QD)	Tumor Growth Inhibition (%)	Reference
PC-9	Exon 19 deletion	Nude	5	>100 (Regression)	
H1975	L858R/T790M	Nude	25	>100 (Regression)	
PC-9 (Brain Metastasis)	Exon 19 deletion	SCID	25	Significant Regression	
H1975 (Brain Metastasis)	L858R/T790M	Nude	25	Significant Regression	

Note: QD = once daily. Tumor growth inhibition >100% indicates tumor regression.

Table 2: In Vivo Pharmacodynamic Effects of AVX-13616

Model	AVX-13616 Dose (mg/kg)	Outcome	Observation	Reference
H1975 Xenograft	25	Inhibition of EGFR Phosphorylation	Efficient inhibition of p- EGFR in tumor tissue	
H1975 Xenograft	25	Inhibition of Downstream Signaling	Efficient inhibition of p- ERK in tumor tissue	
PC-9 Transgenic	Not Specified	Target Engagement	Inhibition of target and downstream pathways confirmed	

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC xenograft mouse models to evaluate the efficacy of AVX-13616.

Protocol 1: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of AVX-13616 in a subcutaneous NSCLC xenograft model.

Materials:

- Human NSCLC cell lines (e.g., PC-9, H1975)
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- Phosphate-buffered saline (PBS)

- AVX-13616 formulated for oral gavage (e.g., in 0.5% HPMC)
- Calipers
- Animal housing facility (pathogen-free)

Procedure:

- **Cell Preparation:** Culture NSCLC cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: $\text{Volume} = 0.5 \times (\text{Length}) \times (\text{Width})^2$.
- **Randomization and Treatment:** When tumors reach an average volume of 150-200 mm^3 , randomize mice into treatment and control groups (n=8-10 mice/group).
- **Drug Administration:** Administer AVX-13616 or vehicle control orally once daily (QD).
- **Efficacy Assessment:** Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the maximum allowed size or if signs of toxicity (e.g., >20% body weight loss) are observed.
- **Data Analysis:** Plot mean tumor volume \pm SEM for each group over time. Calculate tumor growth inhibition at the end of the study.

Protocol 2: Orthotopic Brain Metastasis Xenograft Model

Objective: To assess the efficacy of AVX-13616 against brain metastases of NSCLC.

Materials:

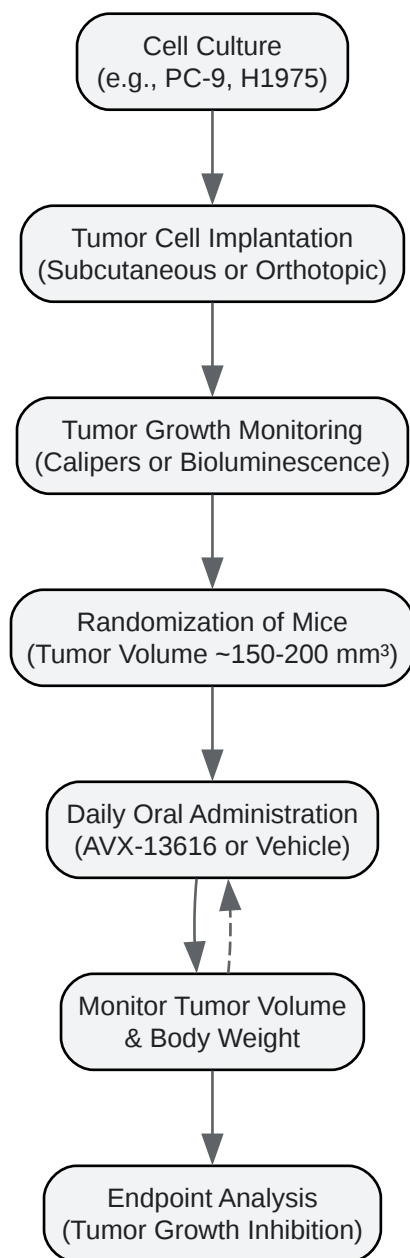
- Luciferase-expressing NSCLC cell lines (e.g., PC-9-Luc)

- Female immunodeficient mice (e.g., SCID or NSG)
- Stereotactic injection apparatus
- Bioluminescence imaging system (e.g., IVIS)
- D-luciferin
- AVX-13616 formulated for oral gavage

Procedure:

- **Cell Preparation:** Prepare luciferase-expressing NSCLC cells as described in Protocol 1.
- **Intracranial Injection:** Anesthetize mice and secure them in a stereotactic frame. Inject 2-5 μL of the cell suspension (1×10^5 to 2.5×10^5 cells) into the brain parenchyma.
- **Tumor Growth Monitoring:** Monitor brain tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image using an IVIS system. Quantify the bioluminescent signal (photons/second).
- **Randomization and Treatment:** When the bioluminescent signal reaches a predetermined threshold (e.g., 10^7 photons/second), randomize mice into treatment groups.
- **Drug Administration:** Administer AVX-13616 or vehicle control orally once daily.
- **Efficacy and Tolerability Assessment:** Monitor tumor growth (bioluminescence) and body weight weekly.
- **Data Analysis:** Compare the mean change in bioluminescence intensity between control and treated groups to assess tumor growth inhibition.

Experimental Workflow for In Vivo Efficacy Studies



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Caption: Workflow for assessing AVX-13616 efficacy in mouse xenograft models.

Conclusion

AVX-13616 demonstrates potent and sustained anti-tumor activity in preclinical in vivo models of EGFR-mutated NSCLC, including those with the T790M resistance mutation and brain metastases. The provided protocols offer a framework for researchers to further investigate the

efficacy and pharmacodynamics of AVX-13616 in relevant mouse models. These studies are crucial for the continued development and clinical application of this targeted therapy.

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